molecular formula C12H10N2O5 B1520809 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 1272176-98-3

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1520809
M. Wt: 262.22 g/mol
InChI Key: VGBSLUXPOFQFMN-UHFFFAOYSA-N
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Description

The compound “6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis . For example, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, are provided by Sigma-Aldrich . It has an empirical formula of C4H7N3O and a molecular weight of 113.12 .

Scientific Research Applications

Synthesis and Chemical Properties

One pivotal area of research involves the synthesis of novel compounds with potential therapeutic and industrial applications. For example, the synthesis of novel series of fully substituted 1,3,4-oxadiazole derivatives bearing a pyridine moiety has been explored, demonstrating a one-pot three-component reaction that affords these derivatives in good yields (Souldozi & Karami, 2016). Such synthetic methodologies are crucial for the development of compounds with improved physicochemical and pharmacological properties.

Potential Applications in Material Science

Compounds with structures similar to the one have been investigated for their applications in material science, such as catalysts for oxidation reactions. The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has shown to be an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This showcases the potential of such compounds in industrial processes and their role in facilitating sustainable chemical reactions.

Antioxidant and Antimicrobial Activities

Furthermore, the antioxidant and antimicrobial activities of derivatives containing the 1,3,4-oxadiazole moiety have been a subject of interest. Compounds designed around this core structure have shown significant radical scavenging potential, which could be leveraged in developing treatments for diseases associated with oxidative stress (Mohana & Kumar, 2013). Additionally, these compounds have been screened for antimicrobial activities, with some displaying promising results against various test microorganisms, indicating their potential use as novel antimicrobial agents (Bektaş et al., 2007).

Safety And Hazards

According to Sigma-Aldrich, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to take action without suitable protective clothing .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSLUXPOFQFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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